molecular formula C14H16FNO4S B2390504 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide CAS No. 1421448-93-2

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide

Cat. No.: B2390504
CAS No.: 1421448-93-2
M. Wt: 313.34
InChI Key: HWMKODFXBGHYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, hydroxypropyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl group, which is then linked to a hydroxypropyl chain. This intermediate is subsequently reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the furan ring or the sulfonamide group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution of the fluorine atom could result in a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.

    4-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide: Substitutes chlorine for fluorine.

    4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide derivatives: Various derivatives with modifications on the furan or hydroxypropyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

4-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S/c1-10-9-11(15)4-5-14(10)21(18,19)16-7-6-12(17)13-3-2-8-20-13/h2-5,8-9,12,16-17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMKODFXBGHYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.